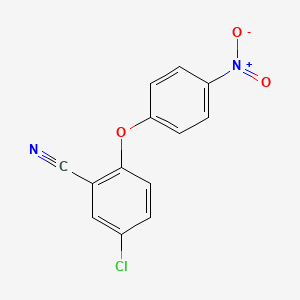
5-Chloro-2-(4-nitrophenoxy)benzonitrile
説明
5-Chloro-2-(4-nitrophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7ClN2O3 . It is used in life science research and is considered a chemical building block .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(4-nitrophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 274.662 .Physical And Chemical Properties Analysis
5-Chloro-2-(4-nitrophenoxy)benzonitrile has a molecular weight of 274.662 .科学的研究の応用
Polyimide Synthesis
5-Chloro-2-(4-nitrophenoxy)benzonitrile is utilized in the synthesis of polyimides. A study by Zeng, Zou, and Yang (2014) demonstrated the use of a related compound, 1,3-bis(4-aminophenoxy)-5-(3,4-dicyanophenoxy)benzene, in synthesizing polyimides with high inherent viscosities and desirable organosolubility and thermal properties (Zeng, Zou, & Yang, 2014).
Cycloaddition Reactions
Kanemasa, Nishiuchi, and Wada (1992) described the use of benzonitrile oxide, a compound closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile, in cycloaddition reactions with allyl alcohols. This process, enhanced by magnesium alkoxide, yields isoxazoline compounds (Kanemasa, Nishiuchi, & Wada, 1992).
Antimicrobial Synthesis
Research by Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into 5-chloro-2-hydroxy-benzonitrile, a key material for synthesizing compounds with antibacterial and antifungal properties. The synthesized compounds showed significant potential in antimicrobial applications (Kumar et al., 2022).
Photosynthesis Inhibition Study
A study by Szigeti, Tóth, and Paless (1982) explored the effects of 4-hydroxy-benzonitriles, including compounds with nitro groups like 5-Chloro-2-(4-nitrophenoxy)benzonitrile, on photosynthesis. They examined the impact of these compounds on spinach and wheat, contributing to our understanding of photosynthetic inhibition (Szigeti, Tóth, & Paless, 1982).
Dye Synthesis for Synthetic Polymer Fibres
Peters and Behesti (2008) investigated the synthesis of yellow and orange dyes for synthetic-polymer fibers using compounds like 4-(2-nitrophenoxy)-l, 8-naphthalic anhydride, a derivative of 5-Chloro-2-(4-nitrophenoxy)benzonitrile. These dyes exhibit good fastness to light and sublimation, showing their utility in textile applications (Peters & Behesti, 2008).
Photocatalytic Degradation Studies
Ye et al. (2011) conducted a study on the photocatalytic degradation of 4-chloronitrobenzene, closely related to 5-Chloro-2-(4-nitrophenoxy)benzonitrile. This research is significant in understanding the mineralization processes and the formation of intermediates in photocatalytic reactions (Ye et al., 2011).
特性
IUPAC Name |
5-chloro-2-(4-nitrophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMZGVAQYVJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(4-nitrophenoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



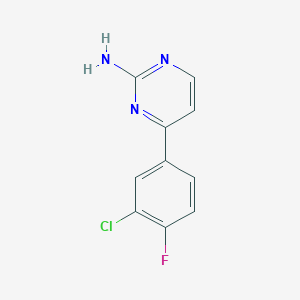
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)
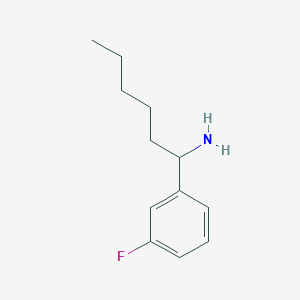
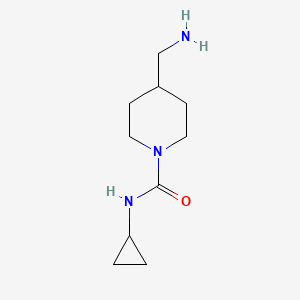
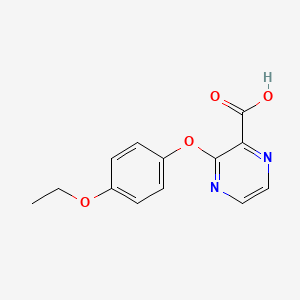
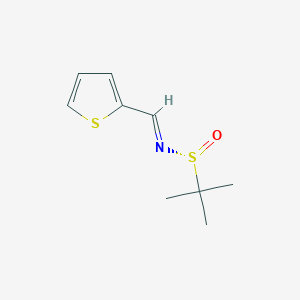
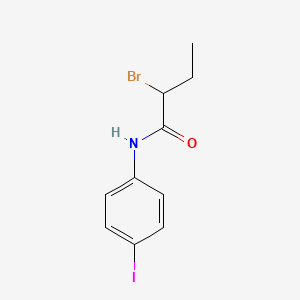
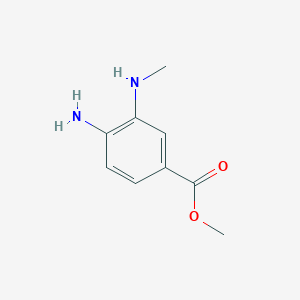
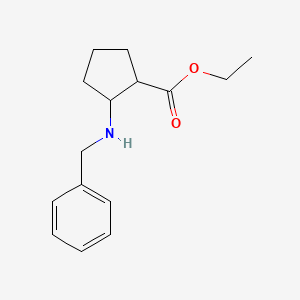
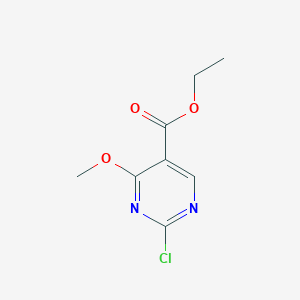
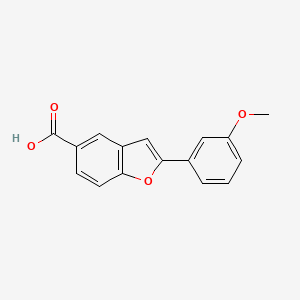
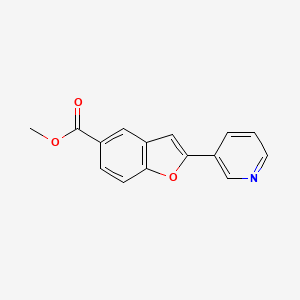
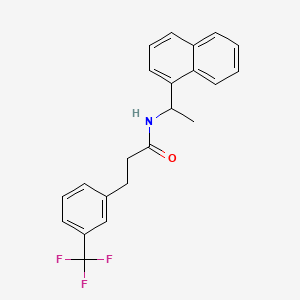
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)